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Cat. No.: B15483233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common physical vapor deposition

(PVD) techniques for fabricating Cobalt-Zirconium (Co-Zr) thin films. The protocols and data

presented are intended to guide researchers in selecting and optimizing deposition methods for

their specific applications, which include magnetic recording media, soft magnetic underlayers,

and micro-electro-mechanical systems (MEMS).

Magnetron Sputtering of Co-Zr Thin Films
Magnetron sputtering is a versatile and widely used technique for depositing high-quality Co-Zr

alloy thin films with well-controlled stoichiometry and magnetic properties. This method is

particularly suitable for applications requiring amorphous films with soft magnetic

characteristics.
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Parameter Value
Resulting Film
Properties

Value Reference

Deposition

Technique

RF Magnetron

Sputtering
Composition

Co90Zr10 (wt.

%)
[1]

Target

Composition

Co plate with Zr

chips
Thickness 2 µm [1]

Substrate Not specified
Coercive Force

(Hc)
≤ 0.05 Oe [1][2]

Working Gas Argon (Ar)

Saturation

Magnetization

(4πMs)

~14000 G [1][2]

Base Pressure < 4 x 10⁻⁷ Torr Permeability (µ) ~3500 at 10 MHz [2]

Argon Pressure
Varies (e.g., 1.1

mTorr)
Microstructure Amorphous [3]

Substrate

Temperature

Room

Temperature to

973 K

Hardness
Increases with

substrate bias
[4]

Substrate Bias 0 V to -150 V
Surface

Roughness

Dependent on Ar

pressure
[5]

Experimental Protocol: RF Magnetron Sputtering of
Co₉₀Zr₁₀ Thin Films
This protocol is based on the deposition of Co-Zr films for magnetic recording heads.[1][2]

1.2.1. Materials and Equipment

Sputtering System: RF magnetron sputtering system.

Target: High-purity Cobalt (Co) target plate (e.g., 4-inch diameter) and pure Zirconium (Zr)

chips (e.g., 5x5 mm). The number of Zr chips determines the film composition.[1]
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Substrate: Appropriate substrate material (e.g., silicon wafers, glass, or specialized IBM

3370 type sliders).[2]

Sputtering Gas: High-purity Argon (Ar).

1.2.2. Deposition Procedure

Substrate Preparation: Clean the substrates ultrasonically in acetone, followed by isopropyl

alcohol, and then deionized water. Dry the substrates with nitrogen gas before loading them

into the deposition chamber.

Chamber Evacuation: Load the substrates and the Co target with Zr chips into the sputtering

chamber. Evacuate the chamber to a base pressure of less than 4 x 10⁻⁷ Torr.[1]

Sputtering Gas Introduction: Introduce high-purity Argon gas into the chamber. The working

pressure can be varied to optimize film properties; a starting point can be around a few

mTorr.[5]

Target Pre-sputtering: Pre-sputter the target for a few minutes with the shutter closed to

clean the target surface and ensure stable plasma conditions.

Deposition: Open the shutter to begin the deposition of the Co-Zr thin film onto the

substrates. The deposition time will determine the final film thickness. For a 2 µm thick film,

the deposition time will depend on the calibrated deposition rate of the system under the

specific operating conditions.

Cooling and Venting: After deposition, allow the substrates to cool down in a vacuum before

venting the chamber with an inert gas like nitrogen.
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Fig. 1: Workflow for Magnetron Sputtering of Co-Zr thin films.
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Pulsed Laser Deposition (PLD) of Co-Zr Thin Films
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that uses a high-power

pulsed laser beam to ablate a target material and deposit a thin film. It is known for its ability to

produce stoichiometric films of complex materials.

Data Presentation
Table 2: Pulsed Laser Deposition Parameters and Expected Influence on Co-Zr Thin Film

Properties (based on Zr deposition)
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Parameter Range/Value
Expected Influence
on Co-Zr Film
Properties

Reference (for Zr)

Deposition Technique
Pulsed Laser

Deposition (PLD)
- [6]

Target Co-Zr alloy target

Stoichiometric transfer

of target composition

is a key advantage of

PLD.

[7]

Substrate Si(100)

Substrate choice

influences film

adhesion and

crystallinity.

[6]

Laser Wavelength 1064 nm or 532 nm

Smoother films are

generally achieved

with longer

wavelengths.

[6]

Laser Fluence 0.25 - 1.0 J/cm²

Higher fluence can

increase crystallinity

up to a certain point,

but also increases

surface roughness.

[6]

Substrate

Temperature
25 °C - 500 °C

Optimal crystallinity is

often achieved at an

intermediate

temperature (e.g., 300

°C for Zr). Higher

temperatures can lead

to increased surface

features.

[6]

Background Gas Vacuum or inert gas

(e.g., Ar)

Background gas

pressure affects the

kinetic energy of the

ablated species and

[8]
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can influence film

density and stress.

Experimental Protocol: Pulsed Laser Deposition of Co-
Zr Thin Films
This protocol is a general guideline based on the deposition of metallic thin films by PLD.[6][9]

2.2.1. Materials and Equipment

PLD System: A high-vacuum PLD chamber equipped with a target carousel and a substrate

heater.

Laser: A high-power pulsed laser, such as a KrF excimer laser (248 nm) or a Nd:YAG laser

(e.g., 1064 nm, 532 nm).

Target: A dense, high-purity Co-Zr alloy target.

Substrate: Si(100) wafers or other suitable substrates.

Gases: High-purity Argon for background pressure control.

2.2.2. Deposition Procedure

Substrate and Target Preparation: Clean the Si(100) substrate as described in the sputtering

protocol. Mount the Co-Zr target and the substrate in the PLD chamber.

Chamber Evacuation: Evacuate the chamber to a base pressure in the range of 10⁻⁶ to 10⁻⁷

Torr.

Substrate Heating: Heat the substrate to the desired deposition temperature (e.g., 300 °C).

[6]

Background Gas: If required, introduce Argon gas to the desired background pressure.

Laser Ablation and Deposition: Set the laser parameters (wavelength, fluence, repetition

rate). The laser beam is focused onto the rotating target. A plasma plume is generated and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://digitalcommons.wku.edu/theses/3752/
https://www.mdpi.com/2079-6412/9/3/195
https://digitalcommons.wku.edu/theses/3752/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


expands towards the substrate, where the film grows. The number of laser pulses

determines the film thickness.

Cooling: After deposition, the substrate is cooled down to room temperature in a vacuum or

in the same background gas environment.

Venting and Unloading: Vent the chamber and unload the coated substrate for

characterization.

Visualization
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Fig. 2: Influence of PLD parameters on Co-Zr film properties.

Thermal Evaporation of Co-Zr Thin Films
Thermal evaporation is a PVD method where a source material is heated in a vacuum to the

point of evaporation, and the resulting vapor condenses on a substrate to form a thin film. For

alloys like Co-Zr, co-evaporation from separate sources or evaporation from a single alloy

source can be employed.

Data Presentation
Table 3: Thermal Evaporation Parameters and Resulting Properties for Co-Zr Thin Films
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Parameter Value/Range
Resulting Film
Properties

Value Reference

Deposition

Technique
Co-evaporation Composition Co₁₋ₓZrₓ [10]

Source Material

Separate Co and

Zr sources or a

Co-Zr alloy

Microstructure Amorphous [10]

Substrate Not specified
Magnetic

Properties

Studied by VSM

and FMR
[10]

Vacuum

Pressure

High vacuum

(e.g., < 10⁻⁶

Torr)

Film Purity
High purity can

be achieved
[11]

Evaporation Rate

Controlled by

source

temperature/pow

er

Film Thickness
Dependent on

rate and time
[12]

Substrate

Temperature

Typically room

temperature for

amorphous films

Adhesion

Can be

influenced by

substrate

temperature

[13]

Experimental Protocol: Co-Evaporation of Co-Zr Thin
Films
This protocol outlines a general procedure for the co-evaporation of Co and Zr. Note that due to

the high melting point of Zirconium, electron-beam evaporation is often the preferred method

over resistive heating.[14]

3.2.1. Materials and Equipment

High-Vacuum Co-evaporation System: Equipped with at least two electron-beam guns or a

combination of an e-beam gun (for Zr) and a thermal evaporation source (for Co).
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Source Materials: High-purity Cobalt pellets or rods and Zirconium pellets or rods.

Substrates: Suitable substrates, cleaned as previously described.

Thickness Monitors: Quartz crystal microbalances (QCMs) to monitor the deposition rate of

each source independently.

3.2.2. Deposition Procedure

Source and Substrate Loading: Load the Co and Zr source materials into their respective

crucibles and mount the cleaned substrates in the substrate holder.

Chamber Evacuation: Evacuate the deposition chamber to a high vacuum, typically below

10⁻⁶ Torr.

Source Degassing: Gently heat the source materials below their evaporation temperatures to

degas them.

Rate Calibration: Individually ramp up the power to each source to achieve the desired

deposition rates, monitored by the QCMs. The ratio of the deposition rates will determine the

film's composition.

Co-deposition: Open the shutters for both sources simultaneously to commence co-

deposition onto the rotating substrates.

Termination: Close the shutters once the desired film thickness is reached.

Cooling and Venting: Allow the system to cool down before venting the chamber.
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Fig. 3: Workflow for Co-evaporation of Co-Zr thin films.
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Characterization of Co-Zr Thin Films
After deposition, a comprehensive characterization of the Co-Zr thin films is crucial to evaluate

their properties and suitability for the intended application.

Table 4: Common Characterization Techniques for Co-Zr Thin Films

Property Technique Information Obtained

Composition

Energy-Dispersive X-ray

Spectroscopy (EDS/EDX) in an

SEM, X-ray Photoelectron

Spectroscopy (XPS)

Elemental composition and

stoichiometry. XPS also

provides chemical state

information.

Thickness

Stylus Profilometry,

Ellipsometry, Cross-sectional

Scanning Electron Microscopy

(SEM)

Film thickness.

Microstructure & Crystallinity

X-ray Diffraction (XRD),

Transmission Electron

Microscopy (TEM)

Crystalline phase, grain size,

texture, and amorphous

nature. TEM provides high-

resolution imaging of the

microstructure.

Surface Morphology &

Roughness

Atomic Force Microscopy

(AFM), Scanning Electron

Microscopy (SEM)

Surface topography,

roughness, and grain

morphology.

Magnetic Properties

Vibrating Sample

Magnetometer (VSM),

Magneto-Optic Kerr Effect

(MOKE) Magnetometry,

Ferromagnetic Resonance

(FMR)

Hysteresis loop (Coercivity,

Saturation Magnetization,

Remanence), magnetic

anisotropy, and dynamic

magnetic properties.

Hardness & Mechanical

Properties
Nanoindentation

Hardness and elastic modulus

of the thin film.
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Concluding Remarks
The choice of deposition technique for Co-Zr thin films depends critically on the desired film

properties and the specific application.

Magnetron Sputtering is a robust and scalable method for producing high-quality amorphous

Co-Zr films with excellent soft magnetic properties, making it ideal for applications in

magnetic recording heads.

Pulsed Laser Deposition offers precise stoichiometric control and is well-suited for research

and development where the deposition of complex alloy compositions is required.

Thermal Evaporation, particularly e-beam co-evaporation, provides a means for depositing

high-purity Co-Zr films, although controlling the alloy composition can be more challenging

compared to sputtering.

By carefully controlling the deposition parameters outlined in these notes and protocols,

researchers can tailor the structural, magnetic, and mechanical properties of Co-Zr thin films to

meet the demands of advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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